molecular formula C14H23NS B14249812 Benzenamine, 2-[(2-ethylhexyl)thio]- CAS No. 515140-79-1

Benzenamine, 2-[(2-ethylhexyl)thio]-

Cat. No.: B14249812
CAS No.: 515140-79-1
M. Wt: 237.41 g/mol
InChI Key: PDUWXIGRCDIOMJ-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(2-ethylhexyl)thio]-: is an organic compound with the molecular formula C14H23NS It is a derivative of benzenamine (aniline) where the hydrogen atom at the second position is replaced by a 2-ethylhexylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[(2-ethylhexyl)thio]- typically involves the reaction of benzenamine with 2-ethylhexylthiol. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., sodium hydroxide) under controlled temperature conditions to facilitate the substitution reaction.

Industrial Production Methods: In industrial settings, the production of Benzenamine, 2-[(2-ethylhexyl)thio]- may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 2-[(2-ethylhexyl)thio]- can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring, due to the electron-donating nature of the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: Benzenamine, 2-[(2-ethylhexyl)thio]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of sulfur-containing groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design.

Industry: In industrial applications, Benzenamine, 2-[(2-ethylhexyl)thio]- is used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as an intermediate in the synthesis of dyes and pigments is also noteworthy.

Mechanism of Action

The mechanism of action of Benzenamine, 2-[(2-ethylhexyl)thio]- involves its interaction with molecular targets through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the 2-ethylhexylthio group can engage in hydrophobic interactions and sulfur-related chemistry. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

    Benzenamine (Aniline): The parent compound with a simpler structure.

    Benzenamine, 2-methyl-: A derivative with a methyl group at the second position.

    Benzenamine, 2-chloro-: A derivative with a chlorine atom at the second position.

Uniqueness: Benzenamine, 2-[(2-ethylhexyl)thio]- is unique due to the presence of the 2-ethylhexylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and alters its reactivity compared to other benzenamine derivatives.

Properties

CAS No.

515140-79-1

Molecular Formula

C14H23NS

Molecular Weight

237.41 g/mol

IUPAC Name

2-(2-ethylhexylsulfanyl)aniline

InChI

InChI=1S/C14H23NS/c1-3-5-8-12(4-2)11-16-14-10-7-6-9-13(14)15/h6-7,9-10,12H,3-5,8,11,15H2,1-2H3

InChI Key

PDUWXIGRCDIOMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CSC1=CC=CC=C1N

Origin of Product

United States

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